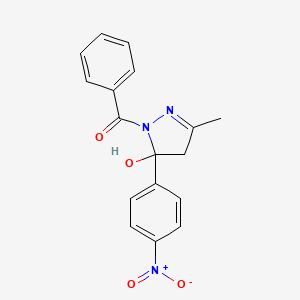![molecular formula C21H21N3O B5373702 N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EPPB belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). In
作用机制
The mechanism of action of N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research on N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
合成方法
The synthesis of N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves the reaction of 4-ethylbenzaldehyde with 1H-pyrrole-1-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with 4-nitrobenzoyl chloride to yield this compound. The overall reaction scheme is shown below:
科学研究应用
N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been found to have potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-17-6-8-18(9-7-17)16(2)22-23-21(25)19-10-12-20(13-11-19)24-14-4-5-15-24/h4-15H,3H2,1-2H3,(H,23,25)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPAYXUZGLNKKZ-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)N3C=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

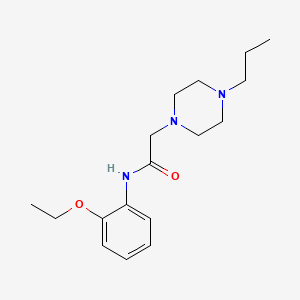
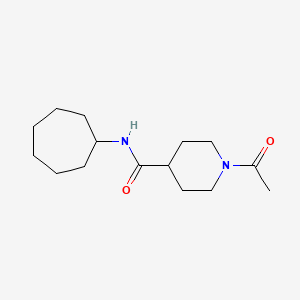
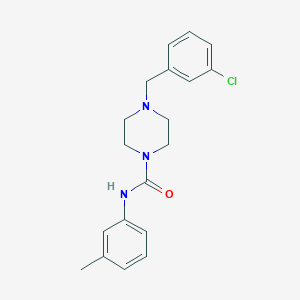
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
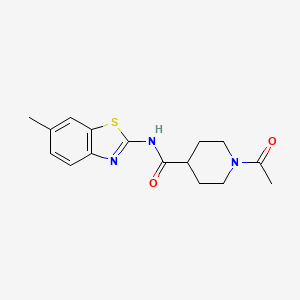
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)
